molecular formula C16H12N4O5 B3830018 4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B3830018
M. Wt: 340.29 g/mol
InChI Key: XSIDOKPXGTZOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can have a range of biochemical and physiological effects on the body. Some of these effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms underlying various diseases and conditions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. Some of these directions include further studies on its anti-cancer properties, investigation of its potential use as a fluorescent probe in biochemistry and cell biology, and exploration of its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of its primary uses is in the field of pharmacology, where it has been shown to exhibit significant anti-inflammatory and anti-cancer properties. Additionally, this compound has also been studied for its potential use as a fluorescent probe in biochemistry and cell biology.

properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-25-11-5-2-9(3-6-11)15(21)19-18-14-12-8-10(20(23)24)4-7-13(12)17-16(14)22/h2-8,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIDOKPXGTZOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-benzoic acid (5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 3
4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 4
4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 6
4-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

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